molecular formula C62H111N11O14 B1674800 Leucinostatin K CAS No. 109539-57-3

Leucinostatin K

货号: B1674800
CAS 编号: 109539-57-3
分子量: 1234.6 g/mol
InChI 键: BHOASNRSZLVNJK-GRWLOXFISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Leucinostatin K is a novel peptide antibiotic isolated from Paecilomyces lilacinus.

科学研究应用

Antimicrobial Properties

Leucinostatin K exhibits significant antimicrobial activity against various pathogens. Research has shown that leucinostatins, including this compound, effectively inhibit the growth of both bacterial and fungal strains.

  • Antifungal Activity : this compound has demonstrated potent effects against Cryptococcus neoformans, a human pathogen associated with serious infections, particularly in immunocompromised individuals. The minimal inhibitory concentration (MIC) values for this compound were found to be lower than those of its parent compounds, indicating enhanced efficacy due to methylation at the terminal amine .
  • Bactericidal Effects : Studies indicate that leucinostatins can inhibit the growth of various bacteria, making them potential candidates for developing new antibiotics. The mechanism involves disrupting mitochondrial ATP synthesis and interfering with cellular phosphorylation pathways .

Cytotoxic Effects Against Cancer Cells

This compound has shown selective cytostatic activities against certain cancer cell lines.

  • Breast Cancer : In vitro studies have demonstrated that leucinostatins can inhibit the growth of triple-negative breast cancer (TNBC) cells by targeting mTORC1 signaling pathways. This selectivity is crucial given the aggressive nature of TNBC and the limited treatment options available .
  • Prostate Cancer : Leucinostatin A, closely related to this compound, significantly suppressed prostate cancer cell growth in co-culture systems, suggesting that this compound may have similar effects .

Agricultural Applications

Leucinostatins are produced by Purpureocillium lilacinum, a fungus known for its biocontrol properties against plant pathogens.

  • Biocontrol Agent : The ability of leucinostatins to inhibit pathogenic fungi such as Phytophthora infestans positions them as valuable tools in sustainable agriculture. Their application could reduce reliance on synthetic fungicides, promoting environmentally friendly pest management strategies .

Case Studies

StudyFindingsApplication
Study on TNBC (2020)Leucinostatins selectively inhibited mTORC1 signaling in TNBC cell linesPotential cancer therapy
Antimicrobial Evaluation (2024)This compound showed lower MIC values against Cryptococcus neoformans compared to parent compoundsDevelopment of new antibiotics
Agricultural Biocontrol (2016)Effective against Phytophthora infestansSustainable agriculture

常见问题

Basic Research Questions

Q. What experimental designs are commonly used to study Leucinostatin K’s role in heat shock protein 70 (Hsp70) induction?

Methodological Answer:

  • Cell culture systems : Primary canine retinal pigment epithelial (RPE) cells are isolated, cultured, and validated using markers like RPE65 to confirm identity .
  • Stress induction : Arsenite (30–40 µM) is applied to induce oxidative stress, mimicking pathological conditions. This compound is co-administered at varying doses (1–5 µg/mL) to assess dose-dependent Hsp70 upregulation .
  • Reporter assays : Luciferase-based systems (e.g., Hsp40 promoter-driven reporters) quantify HSF1 activation, with luciferase activity measured after 16 hours using commercial kits (e.g., Promega Steady-Glo) .

Q. How does this compound enhance Hsp70 expression in retinal cells?

Mechanistic Insight: this compound acts as a co-inducer by promoting HSF1 activation. In arsenite-stressed RPE cells, it synergizes with stress signals to increase HSF1 translocation to the nucleus, enhancing Hsp70 transcription. Dose-dependent effects are confirmed via flow cytometry and Western blotting .

Q. What are the standard protocols for isolating and characterizing this compound from fungal sources?

Methodological Answer:

  • Fungal fermentation : Purpureocillium lilacinum is cultured in optimized media, and metabolites are extracted using solvent partitioning (e.g., ethyl acetate).
  • Chromatography : Column chromatography (alumina or silica gel) separates leucinostatin variants (A, B, K). HPLC-MS or field desorption mass spectrometry (FDMS) confirms molecular weights (e.g., C57H103N11O12 for Leucinostatin H) .
  • Structural validation : NMR and FTIR analyze peptide bonds, tertiary amine oxides, and α-helical conformations .

Advanced Research Questions

Q. How can CRISPR-Cas9 be applied to study leucinostatin biosynthesis in Purpureocillium lilacinum?

Genetic Methodology:

  • Target gene knockout : The lcsL gene, encoding a transcription regulator for leucinostatin biosynthesis, is disrupted using CRISPR-Cas9. Transformants are screened via PCR and bioassays to assess metabolite loss .
  • Complementation assays : Wild-type lcsL is reintroduced to restore leucinostatin production, confirming gene function .

Q. What computational approaches are used to identify leucinostatin analogues with anti-trypanosomal activity?

Chemoinformatics Strategy:

  • Structural fingerprints : Similarity searches (>95% match to leucinostatin A/B) identify analogues (e.g., leucinostatins F, H, K) in biodiversity databases.
  • Drug-likeness filters : Candidates are prioritized based on molecular weight (≤500 Da), clogP (≤5), and rotatable bonds (≤10) to optimize bioavailability .
  • In vitro validation : IC50 values against Trypanosoma cruzi are determined using parasite viability assays (e.g., resazurin-based) .

Q. How do liposomal formulations mitigate the acute toxicity of leucinostatin peptides?

Formulation Analysis:

  • Liposome preparation : Multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) are prepared with phosphatidylcholine and cholesterol at lipid-to-peptide molar ratios of 1:0.2.
  • FTIR spectroscopy : Confirms weak interactions between leucinostatin A and phospholipids without destabilizing liposome structure .
  • In vivo testing : Liposomal formulations reduce lethality in murine models, though long-term bioavailability requires optimization based on vesicle size .

Q. Data Contradiction & Resolution

Q. How can researchers reconcile discrepancies in leucinostatin’s cytotoxicity profiles across studies?

Analytical Framework:

  • Source variability : Differences in fungal strains (e.g., Paecilomyces marquandii vs. P. lilacinum) may yield structurally distinct leucinostatins with varying bioactivity .
  • Experimental conditions : Cytotoxicity assays using Jurkat T-cells (IC50 ~10 µM) vs. liposome-encapsulated peptides (reduced toxicity) highlight formulation-dependent effects .
  • Recommendation : Standardize source organisms, purification protocols, and cell lines for cross-study comparisons.

Q. Structural & Functional Analysis

Q. What advanced techniques elucidate the α-helical conformation of leucinostatin peptides?

Biophysical Methods:

  • X-ray crystallography : Resolves the crystal structure of leucinostatin A, revealing a 9-residue α-helix stabilized by Aib (α-aminoisobutyric acid) residues .
  • Circular dichroism (CD) : Measures helical stability in solution under varying pH and temperature conditions .

属性

CAS 编号

109539-57-3

分子式

C62H111N11O14

分子量

1234.6 g/mol

IUPAC 名称

N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[[3-(5-aminooxypentan-2-ylamino)-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C62H111N11O14/c1-19-38(9)23-24-49(77)73-34-40(11)32-47(73)55(82)67-46(31-39(10)30-43(75)33-42(74)20-2)53(80)69-50(51(78)37(7)8)56(83)71-61(15,16)58(85)68-44(28-35(3)4)52(79)66-45(29-36(5)6)54(81)70-62(17,18)59(86)72-60(13,14)57(84)64-26-25-48(76)65-41(12)22-21-27-87-63/h23-24,35-41,43-47,50-51,75,78H,19-22,25-34,63H2,1-18H3,(H,64,84)(H,65,76)(H,66,79)(H,67,82)(H,68,85)(H,69,80)(H,70,81)(H,71,83)(H,72,86)/b24-23+/t38-,39?,40?,41?,43?,44?,45?,46?,47?,50?,51?/m1/s1

InChI 键

BHOASNRSZLVNJK-GRWLOXFISA-N

SMILES

CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CCCON)C

手性 SMILES

CC[C@@H](C)/C=C/C(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CCCON)C

规范 SMILES

CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CCCON)C

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Leucinostatin K;  Leucinostatin-K; 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,3-Dihydroxy-4-methoxy-4-oxobutanoate
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
Leucinostatin K
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
Leucinostatin K
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
Leucinostatin K
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
Leucinostatin K
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
Leucinostatin K
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
Leucinostatin K

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。